2-Chloro-5-(4-methoxycarbonylphenyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

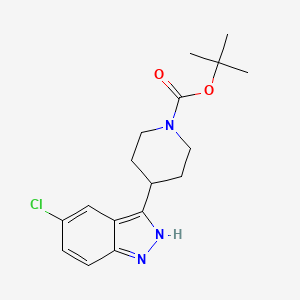

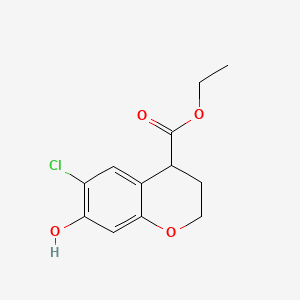

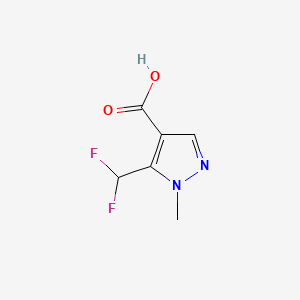

2-Chloro-5-(4-methoxycarbonylphenyl)phenol is a chemical compound with the CAS Number: 1198422-80-8. Its molecular weight is 262.69 . The IUPAC name for this compound is methyl 4’-chloro-3’-hydroxy [1,1’-biphenyl]-4-carboxylate .

Molecular Structure Analysis

This compound contains a total of 30 bonds; 19 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic hydroxyl .Aplicaciones Científicas De Investigación

Molecular Docking and Quantum Chemical Calculations

A study by Viji et al. (2020) on a phenol derivative utilized molecular docking and quantum chemical calculations to understand its molecular structure and spectroscopic data. This research exemplifies the application of computational techniques to analyze the electronic structure, vibrational spectra, and potential biological activity through molecular docking results of phenol derivatives, which are crucial in the development of new materials and pharmaceutical compounds.

Natural Product Isolation

Research by Mei et al. (2020) on the isolation of a new phenol derivative from a mangrove-derived fungus illustrates the exploration of natural products for novel compounds. This approach is significant for discovering new substances with potential applications in drug development and other fields of chemistry.

Synthesis and Applications in Polymer Chemistry

A study by Zinin et al. (2017) on the efficient synthesis of chloroalkoxyphenols demonstrates the importance of synthetic strategies in developing intermediates for further chemical transformations. These compounds are valuable in carbohydrate chemistry for synthesizing glycosides with potential applications in biologically active materials.

Antimicrobial Activity

Çinarli et al. (2011) investigated the synthesis and antimicrobial activity of Schiff bases of 4-chloro-2-aminophenol, highlighting the potential of phenol derivatives in developing new antimicrobial agents. Such studies are crucial for addressing the growing concerns of antibiotic resistance and the need for novel antimicrobial compounds.

Catalysis and Green Chemistry

Research on the Claisen rearrangement of allyl aryl ethers, as discussed by Yadav and Lande (2005), demonstrates the application of solid acid catalysts in facilitating environmentally friendly chemical reactions. This work contributes to the development of sustainable and efficient processes in synthetic chemistry.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-(4-chloro-3-hydroxyphenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-12(15)13(16)8-11/h2-8,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWICWFUQKISNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659733 |

Source

|

| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198422-80-8 |

Source

|

| Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)

![Ethyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B598752.png)

![2-Bromo-5-chlorothiazolo[5,4-b]pyridine](/img/structure/B598757.png)

![tert-Butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598764.png)